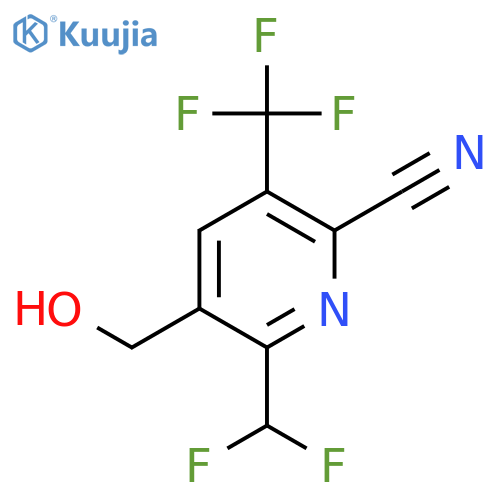Cas no 1806849-98-8 (2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol)

1806849-98-8 structure
商品名:2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol
CAS番号:1806849-98-8
MF:C9H5F5N2O
メガワット:252.140819311142
CID:4879201
2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol 化学的及び物理的性質
名前と識別子
-
- 2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol
-
- インチ: 1S/C9H5F5N2O/c10-8(11)7-4(3-17)1-5(9(12,13)14)6(2-15)16-7/h1,8,17H,3H2
- InChIKey: VMHLPXVDPPYUKE-UHFFFAOYSA-N
- ほほえんだ: FC(C1=C(C#N)N=C(C(F)F)C(CO)=C1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 17
- 回転可能化学結合数: 2
- 複雑さ: 310
- トポロジー分子極性表面積: 56.9
- 疎水性パラメータ計算基準値(XlogP): 1.6
2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029038619-1g |
2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol |
1806849-98-8 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
| Alichem | A029038619-250mg |
2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol |
1806849-98-8 | 95% | 250mg |
$1,009.40 | 2022-03-31 | |
| Alichem | A029038619-500mg |
2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol |
1806849-98-8 | 95% | 500mg |
$1,617.60 | 2022-03-31 |
2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol 関連文献
-
Kui-Suo Yang,Yi-Lian Li,Yang-Yang Ma,Li-Na Feng,An-Ping Wu,Yan Qiao,Jin-Rong Bao,Wen-Xian Li,Xiao-Wei Zhu,Ran-Bo Yu CrystEngComm, 2018,20, 6351-6357
-
Sofie Van Damme,Patrick Bultinck,Venkatesan Subramanian Phys. Chem. Chem. Phys., 2012,14, 15135-15144
-
N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316
-
Prasanta Ray Bagdi,R. Sidick Basha RSC Adv., 2015,5, 61337-61344
1806849-98-8 (2-Cyano-6-(difluoromethyl)-3-(trifluoromethyl)pyridine-5-methanol) 関連製品
- 574011-86-2(2-Propen-1-amine, 3-chloro-, hydrochloride, (2E)-)
- 1353972-47-0(2-((Methyl(piperidin-3-yl)amino)methyl)benzonitrile hydrochloride)
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1250552-15-8(N-cyclooctyl-1-methylpyrrolidin-3-amine)
- 2230780-65-9(IL-17A antagonist 3)
- 2138421-48-2(3-amino-N-cyclobutyl-N-methyl-N-propylbenzene-1-sulfonoimidamide)
- 124-83-4((1R,3S)-Camphoric Acid)
- 876876-49-2(5-(2-chlorophenyl)-N-(4-fluorophenyl)-2-methylfuran-3-carboxamide)
- 1527727-35-0(1-(5-methyl-1,3-oxazol-4-yl)methylpiperazine)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
推奨される供給者
PRIBOLAB PTE.LTD
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量
